molecular formula C12H16O3 B14610771 (2S)-2-Phenoxyhexanoic acid CAS No. 60210-86-8

(2S)-2-Phenoxyhexanoic acid

Cat. No.: B14610771
CAS No.: 60210-86-8
M. Wt: 208.25 g/mol
InChI Key: FZEQPRGPLDVEOE-NSHDSACASA-N
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Description

(2S)-2-Phenoxyhexanoic acid (CAS: 21490-48-2) is a chiral carboxylic acid with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.258 g/mol. Its structure features a hexanoic acid backbone substituted at the second carbon with a phenoxy group, and the (2S) configuration confers stereochemical specificity. A reported synthesis route achieves a 23.0% yield via optimized catalytic methods, though challenges in stereocontrol remain .

Properties

CAS No.

60210-86-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(2S)-2-phenoxyhexanoic acid

InChI

InChI=1S/C12H16O3/c1-2-3-9-11(12(13)14)15-10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,13,14)/t11-/m0/s1

InChI Key

FZEQPRGPLDVEOE-NSHDSACASA-N

Isomeric SMILES

CCCC[C@@H](C(=O)O)OC1=CC=CC=C1

Canonical SMILES

CCCCC(C(=O)O)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Phenoxyhexanoic acid typically involves the reaction of phenol with hexanoic acid derivatives. One common method is the esterification of phenol with hexanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Synthetic Preparation

(2S)-2-Phenoxyhexanoic acid is synthesized via Friedel-Crafts acylation or ester cyclization pathways. Key methods include:

Acyl Chloride Formation and Cyclization

A common route involves converting 2-(2-formylphenoxy)hexanoic acid to its acyl chloride using oxalyl chloride (5–8 equiv) in methylene chloride or toluene (4–8 h, ambient temperature). Subsequent reflux with triethylamine in toluene yields benzofuran derivatives via intramolecular cyclization .

Reaction Conditions

StepReagents/ConditionsYield
Acyl chloride formationOxalyl chloride, CH₂Cl₂, 25°C, 6 h85–90%
CyclizationTriethylamine, toluene, reflux, 4 h70–75%

Esterification and Functionalization

The carboxylic acid group undergoes esterification, forming derivatives for further reactivity:

Anhydride Formation

Reacting with acetic anhydride generates a mixed anhydride, enabling peptide coupling or Reformatsky reactions. For example, Zn-mediated Reformatsky reactions with ketones yield β-hydroxy esters .

Thermal Degradation

Under pyrolysis conditions (300–400°C), this compound decomposes into phenol and hexanoic acid derivatives. This mirrors the anaerobic cleavage of 2-phenoxyethanol to phenol and acetaldehyde observed in microbial systems .

Thermogravimetric Analysis (TGA)

Temperature Range (°C)Major ProductsMass Loss (%)
180–220Phenol, CO₂15–20
300–350Hexenoic acid, ketenes50–60

Oxidative Cleavage

Treatment with hydrogen peroxide and maleic anhydride induces epoxidation of adjacent double bonds (if present), releasing 1,2-epoxyhexanoic acid derivatives .

Kinetic Parameters

  • Activation energy : 104–116 kJ·mol⁻¹ (dependent on solvent)

  • Reaction enthalpy : –1340 kJ·kg⁻¹ (exothermic)

Enzymatic Resolution

Lipases (e.g., Candida antarctica) catalyze the kinetic resolution of racemic mixtures, enriching (2S)-enantiomers with >90% selectivity .

Surface-Mediated Reactions

On silica surfaces, the acid forms chemisorbed complexes that decompose into ketenes (e.g., CH₂=C=O) at 350–380°C, a pathway shared with shorter-chain carboxylic acids .

TPD-MS Fragmentation Pattern

m/zFragmentRelative Abundance (%)
55CH₂=C=O⁺70–80
112C₆H₁₂O₂⁺ (hexanoate)15–20

Scientific Research Applications

(2S)-2-Phenoxyhexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Phenoxyhexanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Hexanoic Acids with Aromatic Groups

Hexanoic Acid, 2-(2-Naphthalenyloxy)-, (S) (CAS: 7719-98-4)
  • Molecular Formula : C₁₆H₁₈O₃
  • Molecular Weight : 258.31 g/mol
  • Key Differences: Replacing the phenoxy group with a naphthalenyloxy moiety increases molecular weight by ~66 g/mol and enhances aromatic π-π interactions. This substitution likely improves lipid solubility, making it more suitable for hydrophobic applications. However, steric hindrance from the naphthalene ring may reduce reactivity in esterification reactions compared to (2S)-2-phenoxyhexanoic acid .
(S)-α-Methoxy-2-Naphthylacetic Acid (CAS: 157134-51-5)
  • Molecular Formula : C₁₃H₁₂O₃
  • Molecular Weight : 216.24 g/mol
  • Key Differences: The methoxy group at the α-position and naphthyl substituent introduce electron-donating effects, altering acidity (pKa ~3.5 vs. ~4.2 for phenoxyhexanoic acid). This compound is used in asymmetric catalysis, where the methoxy group stabilizes transition states via hydrogen bonding .

Phenoxy and Hydroxy-Substituted Acids

(2S)-2-Hydroxy-2-Phenylacetic Acid
  • Molecular Formula : C₈H₈O₃
  • Molecular Weight : 152.15 g/mol
  • Key Differences: The hydroxyl group replaces the phenoxy ether linkage, increasing hydrogen-bonding capacity. This enhances solubility in polar solvents (e.g., water solubility ~50 g/L vs. <1 g/L for phenoxyhexanoic acid) but reduces stability under acidic conditions due to ester hydrolysis susceptibility .
2,2-Diphenyl-2-Hydroxyacetic Acid (Benzilic Acid, CAS: 76-93-7)
  • Molecular Formula : C₁₄H₁₂O₃
  • Molecular Weight : 228.25 g/mol
  • Key Differences: Dual phenyl groups at the α-carbon create steric bulk, limiting conformational flexibility. This compound exhibits stronger acidity (pKa ~1.8) and is used in polymer stabilizers, contrasting with the agrochemical focus of phenoxyhexanoic acid .

Amino Acid Derivatives

(2S)-2-Amino-4-Methoxy-Butanoic Acid Hydrochloride (CAS: 3311-01-1)
  • Molecular Formula: C₅H₁₂ClNO₃
  • Molecular Weight : 193.61 g/mol
  • Key Differences: The amino and methoxy groups render this compound amphoteric, with applications in peptide synthesis. Unlike phenoxyhexanoic acid, it forms zwitterionic structures in aqueous solutions, enhancing bioavailability in drug delivery systems .
(2R,3S)-2-Amino-3-Hydroxyhexanoic Acid (CAS: 59286-25-8)
  • Molecular Formula: C₆H₁₃NO₃
  • Molecular Weight : 147.17 g/mol
  • Key Differences: The β-hydroxy group facilitates chelation of metal ions, making it useful in metalloenzyme inhibition studies. Its smaller size compared to phenoxyhexanoic acid allows better penetration into biological membranes .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
This compound C₁₂H₁₆O₂ 192.26 Phenoxy, hexanoic acid Agrochemicals, pharmaceuticals
2-(2-Naphthalenyloxy)-hexanoic Acid C₁₆H₁₈O₃ 258.31 Naphthalenyloxy Hydrophobic drug carriers
(S)-α-Methoxy-2-Naphthylacetic Acid C₁₃H₁₂O₃ 216.24 Methoxy, naphthyl Asymmetric catalysis
2-Hydroxy-2-Phenylacetic Acid C₈H₈O₃ 152.15 Hydroxyl, phenyl Solubility enhancers
Benzilic Acid C₁₄H₁₂O₃ 228.25 Diphenyl, hydroxyl Polymer stabilizers

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